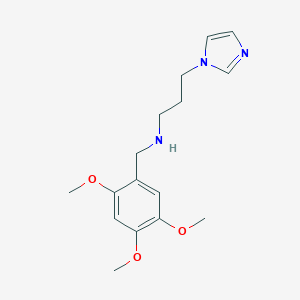![molecular formula C19H16N6O2S B274471 2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274471.png)
2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is known for its ability to interact with various biological targets and has been used in several studies to investigate the underlying mechanisms of various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one involves its ability to interact with various biological targets. This compound has been shown to bind to several enzymes and proteins, thereby modulating their activity and function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to modulate the activity of various enzymes and proteins, thereby affecting various biological processes such as cell signaling, metabolism, and gene expression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one in lab experiments is its ability to interact with various biological targets, making it a useful tool for investigating the underlying mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and organisms.
Future Directions
There are several future directions for the use of 2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one in scientific research. One potential direction is the investigation of its potential applications in the development of novel drugs and therapies for various diseases. Another direction is the investigation of its potential applications in the development of new diagnostic tools for various diseases. Additionally, further studies can be conducted to investigate the underlying mechanisms of its biochemical and physiological effects, which can provide insights into various biological processes.
Synthesis Methods
The synthesis of 2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one involves the reaction of 2-(bromomethyl)-1,3,4-benzoxadiazepine with 4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then purified using various chromatographic techniques to obtain the final compound.
Scientific Research Applications
2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one has been used extensively in scientific research due to its potential applications in various fields. This compound has been used to investigate the mechanisms of various biological processes such as cell signaling, enzyme activity, and protein-protein interactions.
properties
Molecular Formula |
C19H16N6O2S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-4H-1,3,4-benzoxadiazepin-5-one |
InChI |
InChI=1S/C19H16N6O2S/c1-2-11-25-17(13-7-9-20-10-8-13)22-24-19(25)28-12-16-21-23-18(26)14-5-3-4-6-15(14)27-16/h2-10H,1,11-12H2,(H,23,26) |
InChI Key |
OWKMAJMIVQGHKL-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SCC2=NNC(=O)C3=CC=CC=C3O2)C4=CC=NC=C4 |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=NNC(=O)C3=CC=CC=C3O2)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)
![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)

![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(1-naphthylmethyl)amine](/img/structure/B274408.png)